Cas no 13795-24-9 (Benzyl 4-Nitrophenyl Carbonate)

Benzyl 4-Nitrophenyl Carbonate is a reactive carbonate ester commonly employed as a versatile intermediate in organic synthesis. Its key advantages include its utility as a benzyloxycarbonyl (Cbz) protecting group reagent for amines and alcohols, offering selective protection under mild conditions. The 4-nitrophenoxy leaving group enhances reactivity, facilitating efficient acylation reactions. This compound is particularly valued for its stability and ease of handling in peptide synthesis and other applications requiring temporary protection strategies. Its crystalline solid form ensures consistent purity, making it suitable for precise stoichiometric use in complex transformations. The product is widely utilized in pharmaceutical and fine chemical research.
Benzyl 4-Nitrophenyl Carbonate structure
13795-24-9 structure
Product Name:Benzyl 4-Nitrophenyl Carbonate
CAS No:13795-24-9
MF:C14H11NO5
MW:273.240844011307
MDL:MFCD00007323
CID:152240
PubChem ID:87566586
Update Time:2025-10-20

Benzyl 4-Nitrophenyl Carbonate Chemical and Physical Properties

Names and Identifiers

    • Benzyl (4-nitrophenyl) carbonate
    • Carbonic Acid Benzyl 4-Nitrophenyl Ester
    • Benzyl p-nitrophenyl carbonate
    • NSC 171047
    • p-Nitrophenyl benzyl carbonate
    • BENZYL 4-NITROPHENYL CARBONATE
    • 4-Nitrophenyl benzyl carbonate
    • carbonicacid,4-nitrophenylphenylmethylester
    • Carbonic acid, 4-nitrophenyl phenylmethyl ester
    • Carbonic acid, benzyl p-nitrophenyl ester
    • QIXRWIVDBZJDGD-UHFFFAOYSA-N
    • QIXRWIVDBZJDGD-UHFFFAOYSA-
    • NSC171047
    • B
    • UNII-LYB2FT7YBK
    • DTXSID1065637
    • MFCD00007323
    • C93419
    • FT-0636962
    • CS-0156216
    • J-007083
    • AKOS015840330
    • SY112051
    • NSC-171047
    • SCHEMBL1714950
    • Benzyl 4-nitrophenyl carbonate, 99%
    • 13795-24-9
    • (4-Nitrophenyl)phenylmethyl carbonate
    • InChI=1/C14H11NO5/c16-14(19-10-11-4-2-1-3-5-11)20-13-8-6-12(7-9-13)15(17)18/h1-9H,10H2
    • C1591
    • (4-nitrophenyl) phenylmethyl carbonate
    • Benzyl (p-nitrophenyl) carbonate
    • DS-16262
    • AKOS015889530
    • LYB2FT7YBK
    • DB-042406
    • Carbonic Acid 4-Nitrophenyl Phenylmethyl Ester; Carbonic Acid Benzyl p-Nitrophenyl Ester; 4-Nitrophenyl Benzyl Carbonate; Benzyl p-Nitrophenyl Carbonate; NSC 171047; p-Nitrophenyl Benzyl Carbonate
    • Benzyl 4-Nitrophenyl Carbonate
    • MDL: MFCD00007323
    • Inchi: 1S/C14H11NO5/c16-14(19-10-11-4-2-1-3-5-11)20-13-8-6-12(7-9-13)15(17)18/h1-9H,10H2
    • InChI Key: QIXRWIVDBZJDGD-UHFFFAOYSA-N
    • SMILES: O(C(=O)OC1C=CC(=CC=1)[N+](=O)[O-])CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 273.06400
  • Monoisotopic Mass: 273.06372245g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 327
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 81.4
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 3.4

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.326±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 75.0 to 79.0 deg-C
  • Boiling Point: 438.3±45.0 °C at 760 mmHg
  • Flash Point: 196.4±30.7 °C
  • Solubility: Almost insoluble (0.046 g/l) (25 º C),
  • PSA: 81.35000
  • LogP: 3.83360
  • Solubility: Not determined

Benzyl 4-Nitrophenyl Carbonate Customs Data

  • HS CODE:2920909090
  • Customs Data:

    China Customs Code:

    2920909090

    Overview:

    2920909090 Other inorganic esters(Esters excluding hydrogen halide)(Including its salts and their halogenation,sulfonation,Nitration and nitrosation derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2920909090 esters of other inorganic acids of non-metals (excluding esters of hydrogen halides) and their salts; their halogenated, sulphonated, nitrated or nitrosated derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%

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Benzyl 4-Nitrophenyl Carbonate Production Method

Benzyl 4-Nitrophenyl Carbonate Suppliers

Amadis Chemical Company Limited
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(CAS:13795-24-9)Benzyl 4-Nitrophenyl Carbonate
Order Number:A1201323
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:44
Price ($):472.0
Email:sales@amadischem.com

Benzyl 4-Nitrophenyl Carbonate Related Literature

Additional information on Benzyl 4-Nitrophenyl Carbonate

Benzyl 4-Nitrophenyl Carbonate: A Versatile Reagent in Organic Synthesis and Medicinal Chemistry

Benzyl 4-nitrophenyl carbonate (CAS No. 13795-24-9) is a prominent organocarbonate derivative that has garnered significant attention in the fields of synthetic chemistry and pharmaceutical research. With its unique structural features and reactivity profile, this compound serves as a valuable building block for the construction of complex organic molecules, particularly in the development of bioactive compounds and functional materials. The molecule consists of a benzyl group (C₆H₅CH₂–) linked to a carbonate ester moiety (–O–CO–O–), with the carbonate oxygen connected to a 4-nitrophenyl substituent (p-NO₂C₆H₄–). This combination of aromatic nitro functionality and carbonate ester reactivity positions it as a strategic intermediate in diverse chemical transformations.

The structural versatility of Benzyl 4-nitrophenyl carbonate stems from its dual functional groups: the nitro group provides electrophilic character, while the carbonate ester offers nucleophilic attack opportunities under appropriate conditions. Recent studies have highlighted its role in cascade reactions, where sequential nucleophilic substitutions and elimination processes yield complex architectures with high atom efficiency. For instance, a 2023 study published in Organic Letters demonstrated its utility in one-pot syntheses of heterocyclic scaffolds relevant to antiviral drug candidates.

In terms of physical properties, this compound typically appears as a white crystalline solid with moderate solubility in common organic solvents such as dichloromethane or acetone but exhibits limited solubility in water due to its lipophilic benzene ring system. Its melting point (approximately 68–70°C) and thermal stability make it suitable for use under standard reaction conditions without requiring specialized equipment for handling.

The synthesis of Benzyl 4-nitrophenyl carbonate traditionally involves the reaction between benzyl alcohol and p-nitrophenol through an activated carbonate intermediate, often employing phosgene or carbonyldiimidazole as coupling agents. However, recent advancements have introduced greener methodologies utilizing metal-catalyzed cross-coupling strategies to enhance reaction efficiency while minimizing byproduct formation. These innovations align with industry trends toward sustainable chemical processes.

A critical application area lies within medicinal chemistry, where this compound functions as a protecting group precursor for amino acid derivatives and peptide analogs during drug discovery programs targeting neurodegenerative diseases such as Alzheimer's disease (AD). By temporarily masking reactive functionalities during multistep syntheses, researchers can achieve greater control over molecular architecture without compromising target specificity or biological activity profiles.

Emerging research also explores its potential beyond conventional applications through novel catalytic systems that enable selective C–O bond cleavage under mild conditions—a breakthrough reported by an international team at ETH Zurich in early 2024 using photoredox catalysis principles combined with nickel-based coordination complexes.

In industrial settings, quality control protocols emphasize rigorous characterization techniques including nuclear magnetic resonance spectroscopy (1H NMR), mass spectrometry (MS), and X-ray crystallography to confirm structural integrity before deployment into downstream processes involving high-throughput screening campaigns or pilot-scale manufacturing operations.

Safety data sheets (SDS) for this material recommend standard laboratory precautions given its potential irritant properties upon prolonged skin contact; however, no evidence suggests carcinogenicity or reproductive toxicity based on current toxicological assessments conducted according to OECD guidelines over past decade.

Ongoing investigations continue to uncover new reactivity patterns when combined with emerging classes of organocatalysts derived from chiral amino acids or metalloporphyrins—findings recently summarized at the International Symposium on Organic Synthesis held virtually across multiple time zones last quarter.

The economic impact associated with production scale-up remains an active area of interest among process chemists aiming to reduce costs through continuous flow reactor designs rather than batch-wise approaches traditionally employed at academic institutions prior to commercialization stages.

Looking ahead, integration into automated synthesis platforms equipped with machine learning algorithms promises accelerated identification of optimal reaction parameters tailored specifically for each application context—from agrochemical formulations requiring enhanced photostability up through biocompatible polymers designed for controlled release mechanisms within human physiology systems.

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Amadis Chemical Company Limited
(CAS:13795-24-9)Benzyl 4-Nitrophenyl Carbonate
A1201323
Purity:99%
Quantity:100g
Price ($):472.0
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